MFCD18318435
Description
MFCD18318435 is a heterocyclic compound with a pyrrolotriazine core, characterized by chloro-substituents that enhance its reactivity and biological activity. Such compounds are valued for their ability to interact with biological targets, such as enzymes or receptors, due to their planar aromatic systems and electron-withdrawing substituents .
Properties
IUPAC Name |
5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-2-18-14(19)12-4-3-9(6-13(12)16)10-5-11(15(20)21)8-17-7-10/h3-8H,2H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFIIQCTRUAPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688295 | |
| Record name | 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-58-4 | |
| Record name | 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18318435 involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Generally, the synthesis begins with the selection of appropriate starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD18318435 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions. The choice of solvent, temperature, and reaction time also plays a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD18318435 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD18318435 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Tables
Research Findings
- Synthetic Methods : this compound is likely synthesized via palladium-catalyzed cross-coupling, analogous to CAS 1046861-20-4 . However, its nitrogen-rich structure requires stringent anhydrous conditions, unlike the greener synthesis of CAS 1761-61-1 .
- Applications : this compound’s predicted kinase inhibition aligns with trends in pyrrolotriazine derivatives for cancer therapy, whereas brominated analogs like CAS 1761-61-1 are repurposed for antimicrobial coatings .
- Stability : Chloro-substituents in this compound improve metabolic stability compared to brominated analogs but may increase hepatotoxicity risks .
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